molecular formula C22H27N5O2 B12476448 2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine

2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine

Cat. No.: B12476448
M. Wt: 393.5 g/mol
InChI Key: CTAKQSAYUGSBDA-UHFFFAOYSA-N
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Description

2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine is a complex organic compound that has garnered interest due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities.

Preparation Methods

The synthesis of 2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the quinazoline core, followed by the introduction of the piperazine moiety and subsequent functionalization with the dimethylphenyl group. Reaction conditions such as temperature, solvents, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability.

Chemical Reactions Analysis

2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction typically involves the addition of hydrogen atoms, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is investigated for its interactions with biological targets, such as receptors and enzymes.

    Medicine: It shows promise as a therapeutic agent for treating conditions like hypertension and neurodegenerative diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various signaling pathways, leading to the desired therapeutic effects. For example, it may act as an antagonist or agonist at certain receptors, influencing cellular responses and physiological processes.

Comparison with Similar Compounds

2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine can be compared with other quinazoline derivatives and piperazine-containing compounds. Similar compounds include:

    Trazodone: An antidepressant that also contains a piperazine moiety.

    Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.

    Urapidil: Another alpha1-adrenergic receptor antagonist with antihypertensive properties. The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may offer advantages over similar compounds in certain therapeutic applications.

Properties

Molecular Formula

C22H27N5O2

Molecular Weight

393.5 g/mol

IUPAC Name

2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine

InChI

InChI=1S/C22H27N5O2/c1-14-5-6-15(2)18(11-14)26-7-9-27(10-8-26)22-24-17-13-20(29-4)19(28-3)12-16(17)21(23)25-22/h5-6,11-13H,7-10H2,1-4H3,(H2,23,24,25)

InChI Key

CTAKQSAYUGSBDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC

Origin of Product

United States

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